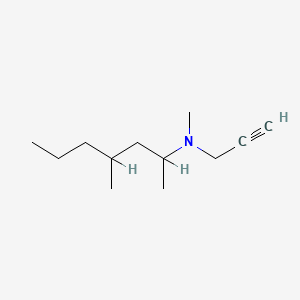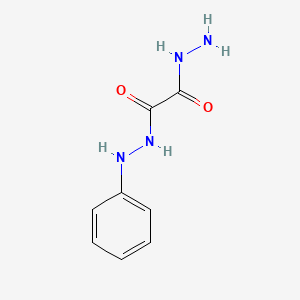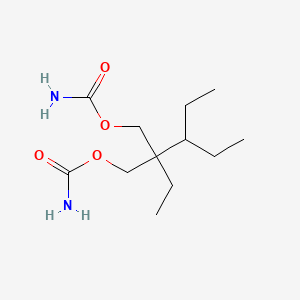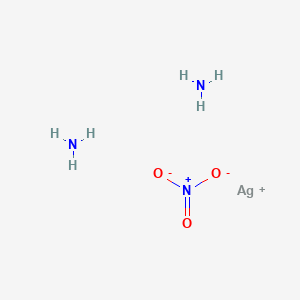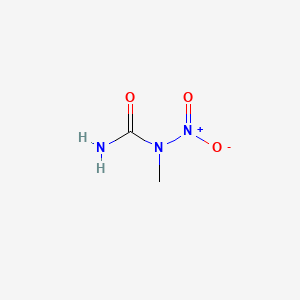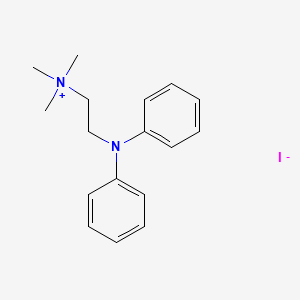
2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a diphenylamino group attached to an ethyl chain, which is further connected to a trimethylammonium group The iodide ion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide typically involves the quaternization of 2-(Diphenylamino)ethanol with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-(Diphenylamino)ethanol in the chosen solvent.
- Add an excess of methyl iodide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The diphenylamino group can be oxidized to form N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the corresponding nucleophile.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Reactions: Quaternary ammonium salts with different counterions.
Oxidation Reactions: N-oxide derivatives.
Reduction Reactions: Secondary amines.
Scientific Research Applications
2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, the quaternary ammonium group can interact with negatively charged components of the cell membrane, further enhancing its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetramethylammonium Iodide: A simpler quaternary ammonium salt used in various chemical reactions.
Uniqueness
2-(Diphenylamino)-N,N,N-trimethylethan-1-aminium iodide is unique due to the presence of the diphenylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to interact with aromatic systems and increases its solubility in organic solvents, making it more versatile in various applications.
Properties
CAS No. |
20763-37-5 |
|---|---|
Molecular Formula |
C17H23IN2 |
Molecular Weight |
382.28 g/mol |
IUPAC Name |
trimethyl-[2-(N-phenylanilino)ethyl]azanium;iodide |
InChI |
InChI=1S/C17H23N2.HI/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BRJNXXVJDOIOJW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14702067.png)
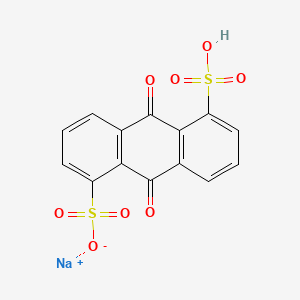
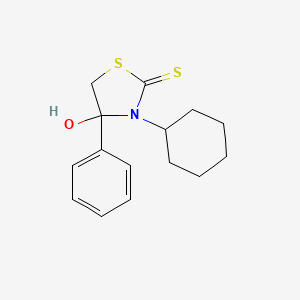
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)

![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)
